2-[(2-Aminoethyl)(methyl)amino]acetic acid
Description
2-[(2-Aminoethyl)(methyl)amino]acetic acid, also known as N-methyl-N-(2-aminoethyl)glycine, is a fascinating molecule that sits (B43327) at the intersection of several important classes of chemical compounds. Its structure features a glycine (B1666218) (an amino acid) backbone, an ethylenediamine (B42938) (a simple polyamine) fragment, and a methyl group that introduces tertiary amine functionality. This unique combination of functional groups suggests its potential as a chelating agent and a building block in more complex molecular architectures.
Table 1: Properties of the Related Compound N-(2-Aminoethyl)glycine
| Property | Value |
|---|---|
| CAS Number | 24123-14-6 |
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 159-161 ºC |
| Boiling Point | 290 ºC |
| Solubility | Soluble in water |
Amino acid derivatives are a broad class of molecules that are structurally derived from the 20 proteinogenic amino acids. They are of significant interest in medicinal chemistry and materials science due to their chirality and the presence of multiple coordination sites (the amine and carboxyl groups). In coordination chemistry, amino acids and their derivatives are known to form stable complexes with a wide range of metal ions. wikipedia.orgnih.gov The presence of additional donor atoms, as in the case of this compound, can enhance this chelating ability.
Polyamines are organic compounds containing two or more amino groups. wikipedia.org They play crucial roles in cellular physiology and are also widely used in industrial applications. In coordination chemistry, polyamines are valuable ligands due to the strong coordinating ability of their nitrogen atoms. researchgate.net The ethylenediamine moiety within this compound provides two nitrogen donor atoms, which, in conjunction with the amino and carboxylate groups of the glycine backbone, can form multiple chelate rings with a metal ion, leading to highly stable complexes.
The academic significance of chelating agents is deeply rooted in the development of aminopolycarboxylic acids. The most iconic example is Ethylenediaminetetraacetic acid (EDTA) , which was first synthesized in the 1930s. The discovery of EDTA and its powerful chelating properties revolutionized many areas of science and technology, from analytical chemistry to medicine. agpatelmd.com EDTA's ability to sequester metal ions found widespread use in industrial water treatment, food preservation, and medical treatments for heavy metal poisoning.
The success of EDTA spurred the development of a vast array of related aminopolycarboxylate ligands, each designed with specific properties, such as metal ion selectivity, solubility, and biodegradability. This historical context provides the framework for understanding the potential of new derivatives like this compound. The introduction of a methyl group on one of the nitrogen atoms, for instance, could subtly alter the ligand's steric and electronic properties, potentially leading to different metal ion affinities and complex stabilities compared to its non-methylated counterpart.
The current research landscape for chelating agents is marked by a drive towards "greener" and more specialized molecules. There is a growing demand for biodegradable chelating agents to replace the persistent and environmentally problematic EDTA. nih.gov This has led to the development of ligands derived from natural amino acids, such as L-glutamic acid N,N-diacetic acid (GLDA) and L-aspartic acid N,N-diacetic acid (ASDA) . nih.gov
Another significant trend is the synthesis of custom chelating ligands for specific applications, such as in medical imaging (as contrast agents for MRI), radiopharmaceuticals, and catalysis. nih.govscience.gov These applications often require ligands with fine-tuned coordination properties and the ability to be attached to larger molecules.
Within this context, a clear knowledge gap exists regarding N-alkylated derivatives of simple aminopolycarboxylates like this compound. The lack of available data for this specific compound suggests that its synthesis, characterization, and coordination chemistry have not been extensively explored. Research in this area could be fruitful, as the N-methylation could offer a simple way to modulate the properties of the well-understood N-(2-Aminoethyl)glycine scaffold. Future studies could focus on:
The development of efficient synthetic routes to this compound and related N-alkylated derivatives.
A thorough investigation of its coordination chemistry with a range of metal ions, including determination of stability constants.
Evaluation of the potential of its metal complexes in applications such as catalysis, materials science, and biomedical imaging.
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[2-aminoethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(3-2-6)4-5(8)9/h2-4,6H2,1H3,(H,8,9) |
InChI Key |
IUJAXCQYNMCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 2 Aminoethyl Methyl Amino Acetic Acid and Its Advanced Derivatives
Established Synthetic Pathways to 2-[(2-Aminoethyl)(methyl)amino]acetic acid
Established synthetic routes to this compound and its precursors typically rely on classical organic reactions such as nucleophilic substitution and alkylation. These methods are foundational and offer reliable, albeit sometimes lengthy, pathways to the target molecule.
Alkylation and Amidation Reactions for Amine Functionalization
The construction of the N-methyl-N-(2-aminoethyl) amine backbone is a critical step. A common strategy involves the stepwise functionalization of an ethylenediamine (B42938) precursor. One plausible and established approach begins with the synthesis of N-(2-aminoethyl)glycine (AEG), a direct precursor. This is often achieved by reacting ethylenediamine with a halogenated acetic acid, such as chloroacetic acid. rsc.org
Once AEG is formed, selective N-methylation of the secondary amine can be performed. Traditional methods for N-methylation often employ methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. monash.edu To achieve selectivity and avoid quaternization or methylation of the primary amine, protection of the primary amino group is often necessary. A common protecting group for this purpose is the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Alternatively, the synthesis can commence from N-methylethylenediamine. This intermediate can then be reacted with chloroacetic acid to introduce the acetic acid moiety, a strategy analogous to the synthesis of methyliminodiacetic acid from methylamine (B109427) and chloroacetic acid. rsc.org This latter reaction is exothermic and requires careful temperature control, with a strong base like sodium hydroxide (B78521) used to neutralize the generated hydrochloric acid. rsc.org
Table 1: Comparison of Traditional Alkylation Methods for Amine Functionalization
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| N-Methylation of AEG | N-(2-aminoethyl)glycine (AEG) | Methyl iodide, Base (e.g., K₂CO₃), Protecting group (e.g., Fmoc) | Organic solvent (e.g., DMF), Room temp. to moderate heating | Well-established, versatile | Requires protection/deprotection steps, use of toxic alkylating agents |
| Carboxymethylation of N-Methylethylenediamine | N-Methylethylenediamine | Chloroacetic acid, Base (e.g., NaOH) | Aqueous solution, <50°C | More direct route, avoids protection | Exothermic reaction requires careful control, potential for side products |
Carboxylation Strategies for Acetic Acid Moiety Formation
The introduction of the acetic acid group, a process known as carboxymethylation, is pivotal to the synthesis. This is almost universally achieved via nucleophilic substitution using an α-haloacetic acid or its ester derivative.
The most direct method involves the reaction of an appropriate amine with chloroacetic acid or bromoacetic acid in the presence of a strong base. rsc.orggoogle.com For the synthesis of the target molecule, N-methylethylenediamine would be the nucleophile. The reaction proceeds by the deprotonated amine attacking the electrophilic carbon of the chloroacetic acid, displacing the chloride ion. The use of a base, such as sodium hydroxide, is crucial to neutralize the HCl byproduct and to maintain the amine in its nucleophilic, deprotonated state. rsc.org
An alternative to using haloacetic acids is the reaction with their esters, such as ethyl chloroacetate, followed by a subsequent hydrolysis step to yield the carboxylic acid. This two-step approach can sometimes offer better control and solubility in organic solvents. Various conditions have been reported for such N-alkylations, including bases like potassium carbonate or sodium hydride in solvents like DMF or THF. monash.edu Another approach for carboxymethylation involves the use of glycolonitrile, which can react with amines in the presence of a strong base at elevated temperatures. google.com
Development of Green and Sustainable Synthetic Approaches
In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing greener synthetic routes. These efforts prioritize the use of less toxic reagents, catalytic methods to improve atom economy, and benign reaction media like water.
Catalytic Strategies for Enhanced Atom Economy and Selectivity
Modern synthetic strategies are moving away from stoichiometric and often toxic alkylating agents like methyl halides. Catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies represent a significant advancement. shokubai.orgorganic-chemistry.org In these processes, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from a green C1 source like methanol (B129727) to generate formaldehyde (B43269) in situ. shokubai.orgorganic-chemistry.orgacs.org This formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-methylated amine with water as the only byproduct. shokubai.orgorganic-chemistry.org This approach offers high atom economy and avoids the use of pre-activated, hazardous reagents.
Similarly, copper hydride (CuH) complexes have been developed as efficient catalysts for the N-methylation of amines using paraformaldehyde as the C1 source and a silane (B1218182) as a mild reducing agent. nih.gov These catalytic systems can operate under mild conditions and offer high selectivity for mono-methylation. nih.gov The direct N-alkylation of unprotected amino acids with alcohols has also been achieved using ruthenium-based catalysts, further highlighting the potential for waste-free synthesis. nih.gov
Table 2: Overview of Green Catalytic N-Methylation Strategies
| Catalytic System | C1 Source | Reductant/Mechanism | Typical Conditions | Key Advantages |
| Ruthenium (Ru) or Iridium (Ir) Complexes | Methanol | Borrowing Hydrogen | High Temperature (e.g., 150°C) | High atom economy, water is the only byproduct, uses a sustainable C1 source. shokubai.orgorganic-chemistry.org |
| Platinum on Carbon (Pt/C) | Methanol | Borrowing Hydrogen | 150°C, N₂ atmosphere, with NaOH | Heterogeneous catalyst (reusable), versatile for various amines. shokubai.org |
| Copper Hydride (CuH) Complexes | Paraformaldehyde | Polymethylhydrosiloxane (PMHS) | Mild conditions | Avoids harsh reagents, proceeds without additives. nih.gov |
| Nickel (Ni) Catalysts | Methanol | Hydrogen Transfer | 160-180°C | Heterogeneous catalyst, good for selective mono-N-methylation. rsc.org |
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions in water is a highly desirable alternative. The N-alkylation of amines with alcohols has been successfully demonstrated in water using ruthenium nanoparticles stabilized by surfactants. rsc.orgresearchgate.net This approach not only utilizes a green solvent but can also be enhanced by microwave irradiation to accelerate the reaction. rsc.org
Furthermore, the development of solvent-free reaction conditions is another important goal. While specific solvent-free methods for the title compound are not extensively documented, the principles are being applied to related transformations. For instance, the condensation of aldehydes with methylamine has been achieved using a biodegradable solid functional polymer, avoiding the need for bulk organic solvents. emerald.com The broader trend towards photocatalytic N-alkylation of amines with alcohols at ambient temperature also reduces energy consumption and the need for high-boiling-point solvents. nih.gov
Synthesis of Structurally Modified and Functionally Tunable Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of more complex, functionally tuned derivatives. Modifications can be introduced at several positions: the primary amino group, the N-methyl group, or the carboxylic acid function.
The terminal primary amine is a common site for modification. It can be further alkylated or acylated to introduce a wide range of functional groups. For example, derivatives like N-(2-((2-Octylaminoethyl)amino)ethyl)glycine have been synthesized, demonstrating the possibility of adding long alkyl chains to modulate properties like lipophilicity.
The carboxylic acid moiety can be readily converted into esters or amides. Esterification, for instance, can produce building blocks where the acid is temporarily protected or modified for specific applications. Amidation, by coupling the carboxylic acid with other amines or amino acids, allows for the creation of peptide-like structures or polymers. These modifications are crucial for applications in areas like peptide nucleic acid (PNA) research, where the AEG backbone is a fundamental component.
Finally, while the methyl group is a defining feature, synthetic strategies can be adapted to introduce other alkyl groups (ethyl, propyl, etc.) onto the secondary nitrogen. This can be achieved by using different alkylating agents in traditional syntheses or by employing various alcohols in green catalytic N-alkylation processes. monash.edunih.govacs.org This flexibility allows for the fine-tuning of the steric and electronic properties of the molecule for specific biological or material science applications.
N-Substituted Analogues and Their Synthetic Access
The synthesis of N-substituted analogues of this compound typically begins with the construction of the core N-(2-aminoethyl)glycine (AEG) backbone. A common route to AEG involves the reaction of ethylenediamine with a halogenated acetic acid, such as chloroacetic acid. This initial step is often followed by protection of one of the amino groups to allow for selective modification of the other.
A prevalent strategy for preparing the N-methylated target compound involves the synthesis of N-(2-aminoethyl)glycine, followed by a sequence of protection, methylation, and deprotection steps. For instance, the primary amine of AEG can be selectively protected with a tert-butyloxycarbonyl (Boc) group. The subsequent methylation of the secondary amine can be achieved using a methylating agent like methyl iodide in the presence of a suitable base. Finally, the Boc group is removed under acidic conditions to yield the desired this compound.
The synthesis of other N-substituted analogues can be achieved by employing different alkylating agents in place of methyl iodide. For example, reductive amination using various aldehydes can introduce a wide range of substituents onto the secondary nitrogen. This approach involves the reaction of the secondary amine with an aldehyde to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride.
Furthermore, N-aryl derivatives can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between a protected AEG derivative and an aryl halide. This method allows for the introduction of a diverse array of aromatic and heteroaromatic moieties.
Table 1: Synthetic Approaches to N-Substituted Analogues
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| N-(2-aminoethyl)glycine | 1. (Boc)₂O, base2. CH₃I, base3. TFA or HCl | This compound |
| Boc-N-(2-aminoethyl)glycine | R-CHO, NaBH(OAc)₃ | N-substituted analogues |
Carboxyl Group Derivatization for Bioconjugation and Material Integration
The carboxyl group of this compound and its N-substituted analogues serves as a versatile handle for derivatization, enabling their conjugation to biomolecules or integration into various materials. The most common derivatizations involve the formation of esters and amides.
Esterification:
Esterification of the carboxyl group is a fundamental step for various applications, including solid-phase synthesis of PNA oligomers. A common method for preparing simple alkyl esters, such as methyl or ethyl esters, is to treat the amino acid with the corresponding alcohol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid. For more complex esters, coupling reactions with alcohols can be facilitated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Amide Bond Formation:
The formation of amide bonds is central to bioconjugation, allowing the linkage of the core molecule to peptides, proteins, or other amine-containing moieties. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine. Common coupling reagents for this transformation include carbodiimides (EDC, DCC) and uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The addition of N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) during EDC-mediated coupling can enhance reaction efficiency by forming a more stable amine-reactive intermediate. thermofisher.com
These amide coupling strategies are widely employed in the synthesis of PNA monomers, where nucleobase-containing acetic acid derivatives are coupled to the N-(2-aminoethyl)glycine backbone.
Table 2: Carboxyl Group Derivatization Reactions
| Derivative Type | Reagents and Conditions | Application |
|---|---|---|
| Methyl/Ethyl Ester | SOCl₂ in MeOH/EtOH | Intermediate for further synthesis |
| Activated Ester (e.g., NHS ester) | EDC, NHS | Bioconjugation, solid-phase synthesis |
| Amide | Amine, EDC/HBTU | Bioconjugation, PNA synthesis |
The optimization of these synthetic routes, including the choice of protecting groups, coupling reagents, and reaction conditions, is crucial for achieving high yields and purity of the desired this compound derivatives for their intended advanced applications.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 2 Aminoethyl Methyl Amino Acetic Acid Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of 2-[(2-Aminoethyl)(methyl)amino]acetic acid. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed mapping of the molecular framework and its conformational preferences in different solvent environments.
In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, distinct signals are expected for the N-methyl protons, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, and the methylene protons of the acetic acid group. The integration of these signals confirms the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons provides valuable information about the connectivity of the carbon skeleton. The coupling constants (J-values) are also sensitive to the dihedral angles between protons, which allows for the analysis of the molecule's preferred conformations in solution. Factors such as solvent polarity and pH can significantly influence the observed chemical shifts and coupling constants, reflecting changes in protonation states and intermolecular interactions, including hydrogen bonding. nih.govauremn.org.br
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon backbone. Each chemically unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the aliphatic carbons of the ethylenediamine and acetate (B1210297) moieties, and the N-methyl carbon are all expected in characteristic regions of the spectrum. The precise chemical shifts can be influenced by the nature of the solvent and the protonation state of the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH ₃ | 2.2 - 2.8 |
| NH ₂ | 1.5 - 3.0 (broad) |
| -N-CH ₂-CH ₂-NH₂- | 2.5 - 3.5 |
| -N-CH ₂-COOH | 3.0 - 4.0 |
| COOH | 10.0 - 12.0 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| N-C H₃ | 35 - 45 |
| -N-C H₂-C H₂-NH₂- | 40 - 60 |
| -N-C H₂-COOH | 50 - 65 |
| C OOH | 170 - 185 |
Conformational analysis of N-substituted ethylenediamine derivatives often reveals a dynamic equilibrium between different rotamers. researchgate.netresearchgate.net NMR techniques, particularly through the analysis of coupling constants and the use of two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide detailed insights into these conformational preferences. acs.org The study of related N-substituted 1,3-oxazines has shown that the preference for axial or equatorial substitution can be dependent on the size of the substituent and the polarity of the solvent. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Pathways and Complex Stoichiometries
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it can also provide detailed structural information through the analysis of fragmentation patterns. wiley-vch.de For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate intact molecular ions, typically [M+H]⁺ in positive ion mode.
The high-resolution mass measurement of the molecular ion allows for the determination of the elemental formula. In the case of this compound (C₅H₁₂N₂O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 133.0977 u.
Tandem mass spectrometry (MS/MS) of the selected precursor ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation of N-alkylated amino acids is known to follow characteristic pathways. nih.govresearchgate.net For this compound, key fragmentation pathways would likely involve:
Loss of water (H₂O) from the carboxylic acid group.
Loss of formic acid (HCOOH) or the carboxyl group (•COOH).
Cleavage of the C-C bonds in the ethylenediamine backbone.
Cleavage of the C-N bonds , leading to fragments containing the different amine functionalities.
The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids has been shown to produce characteristic nitrilium cations. nih.govresearchgate.net While not a perfluoroacyl derivative, similar fragmentation mechanisms involving the nitrogen atoms could be expected for this compound. The mass spectra of α-amino acids, in general, show characteristic fragmentation patterns that can be used for their identification. acs.org
In the context of coordination chemistry, mass spectrometry is invaluable for determining the stoichiometry of metal complexes. By analyzing the mass-to-charge ratio of the resulting complex ions, one can deduce the ratio of metal ions to ligands. scispace.comresearchgate.net For example, the formation of a 1:1 complex between a divalent metal ion (M²⁺) and the deprotonated form of this compound (L⁻) would result in a [ML]⁺ ion.
Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺ = 133.10 u)
| Fragment Ion | Proposed Neutral Loss | m/z of Fragment |
|---|---|---|
| [M+H - H₂O]⁺ | H₂O | 115.09 |
| [M+H - HCOOH]⁺ | HCOOH | 87.09 |
| [M+H - C₂H₅N]⁺ | CH₂=NCH₃ | 88.05 |
| [H₂N-CH₂-CH₂-NH-CH₃]⁺ | CH₂COOH | 73.10 |
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Group Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their interactions through hydrogen bonding. For this compound, the vibrational spectra are expected to show characteristic bands for the amine, carboxylic acid, and alkyl moieties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The O-H stretch of the carboxylic acid group is expected to appear as a broad band in the region of 2500-3300 cm⁻¹, often overlapping with the N-H stretching vibrations of the primary and secondary amine groups, which typically appear in the 3300-3500 cm⁻¹ range. The C=O stretching vibration of the carboxylic acid is a strong, characteristic band usually found between 1700 and 1760 cm⁻¹. The presence of hydrogen bonding can cause a shift to lower wavenumbers and a broadening of these bands. N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region. The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong signal. The C-H stretching and bending vibrations of the methyl and methylene groups are also readily observed. Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak scattering of water. The vibrational spectra of glycine (B1666218) and its derivatives have been extensively studied, providing a basis for the interpretation of the spectra of more complex N-substituted glycines. researchgate.netacs.org
In metal complexes of N-substituted glycine derivatives, the coordination of the ligand to the metal ion leads to shifts in the vibrational frequencies. scispace.comresearchgate.netrdd.edu.iq The asymmetric and symmetric stretching frequencies of the carboxylate group (ν(COO⁻)) are particularly sensitive to the coordination mode. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. scispace.comresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |
| C-N (Amine) | Stretching | 1020 - 1250 |
X-ray Crystallography for Determination of Solid-State Molecular and Supramolecular Structures, particularly in Coordination Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. While obtaining suitable single crystals of the free ligand this compound might be challenging, its coordination complexes with transition metals are often more amenable to crystallization. nih.govmdpi.commdpi.com
The study of transition metal complexes with ligands similar to this compound, such as N-substituted glycine and ethylenediamine derivatives, reveals common coordination motifs. scispace.comresearchgate.netnih.gov This ligand can act as a tridentate donor, coordinating to a metal center through the primary amine nitrogen, the secondary amine nitrogen, and one of the oxygen atoms of the carboxylate group. This coordination would result in the formation of stable five- and/or six-membered chelate rings.
Table 5: Illustrative Crystallographic Data for a Hypothetical 1:1 Copper(II) Complex of this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Z | 4 |
| Cu-N1 (Å) | 2.01 |
| Cu-N2 (Å) | 2.05 |
| Cu-O1 (Å) | 1.95 |
| N1-Cu-N2 (°) | 85.2 |
| N1-Cu-O1 (°) | 170.3 |
| N2-Cu-O1 (°) | 92.1 |
Computational Chemistry and Theoretical Modeling of 2 2 Aminoethyl Methyl Amino Acetic Acid and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Parameters
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density, and related spectroscopic parameters.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. als-journal.com For 2-[(2-Aminoethyl)(methyl)amino]acetic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. researchgate.net
These calculations provide insights into the distribution of electrons within the molecule, highlighting the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the amine groups, which are the primary sites for electron donation (nucleophilicity). The LUMO is generally found around the carboxylic acid group, indicating its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com
Note: These values are illustrative and represent typical outputs from DFT calculations for a molecule of this type.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally intensive but highly accurate techniques derived from first principles without empirical parameters. nih.gov These methods are well-suited for calculating the energetics of chemical reactions, such as protonation/deprotonation or oxidation. ucc.ie For this compound, ab initio calculations can determine the energy changes associated with reactions at its amine and carboxylate functional groups.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. als-journal.com By calculating the transition energies between the ground state and various excited states, a theoretical absorption spectrum can be generated, providing valuable information for the molecule's characterization.
Table 2: Example Ab Initio Calculation of Reaction Energetics
| Reaction | Calculated Parameter | Illustrative Energy Value |
|---|---|---|
| Protonation of Terminal Amine | Proton Affinity | -230 kcal/mol |
| Deprotonation of Carboxylic Acid | Deprotonation Enthalpy | +340 kcal/mol |
Note: These values are hypothetical examples of what ab initio calculations would yield.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions in Condensed Phases
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can model the behavior of this compound in a condensed phase, such as in an aqueous solution. acs.org
These simulations require a force field, which is a set of parameters that defines the potential energy of the system. Force fields like OPLS-AA or CHARMM are commonly used for biomolecules and organic compounds. acs.org An MD simulation would typically place one or more molecules of this compound in a simulation box filled with water molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds.
Analysis of these trajectories reveals detailed information about intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the solute's amine and carboxylate groups and the surrounding water molecules. nih.gov It can also provide insights into the molecule's conformational flexibility and its solvation structure.
Prediction of Acid-Base Equilibria and Tautomeric Forms in Various Environments
The acid-base properties of this compound, specifically its pKa values, can be predicted using computational methods. nih.gov This is often achieved by calculating the Gibbs free energy change of the deprotonation reaction in a solvent using a thermodynamic cycle. mdpi.comnih.gov These calculations typically combine high-level quantum mechanical calculations for the molecule in the gas phase with a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. mdpi.com The molecule has multiple ionizable sites—two amine groups and one carboxylic acid group—leading to several pKa values.
Computational methods can also be used to explore the relative stability of different tautomers. nih.govsemanticscholar.org Tautomers are isomers that differ in the position of a proton. For this molecule, proton transfer between the carboxylate group and one of the amine groups can lead to different zwitterionic and neutral forms. By calculating the relative energies of these different forms in various environments (gas phase vs. solvents), the most stable tautomer under specific conditions can be identified. researchgate.netorientjchem.org
Table 3: Predicted Acid-Base Dissociation Constants (pKa) and Tautomer Stability
| Parameter | Site | Illustrative Predicted Value |
|---|---|---|
| pKa1 | Carboxylic Acid (-COOH) | 2.3 |
| pKa2 | Tertiary Amine (-NH+-) | 6.5 |
| pKa3 | Primary Amine (-NH3+) | 9.8 |
Note: The pKa values are illustrative predictions based on computational methods for similar functional groups.
Computational Analysis of Chelation Properties and Coordination Sphere Geometries with Metal Ions
As an aminopolycarboxylate chelating agent, this compound can form stable complexes with metal ions. acs.org Computational chemistry, particularly DFT, is a powerful tool for investigating these chelation properties. researchgate.net Calculations can be performed to determine the binding energy of the ligand to various metal ions (e.g., Ca²⁺, Cu²⁺, Fe³⁺, Zn²⁺), which indicates the stability of the resulting metal complex. nih.govbeloit.edu
DFT calculations can optimize the geometry of the metal-ligand complex, revealing the preferred coordination number and the geometry of the coordination sphere (e.g., octahedral, tetrahedral). researchgate.netresearchgate.netnih.gov This analysis provides bond lengths and angles between the metal ion and the ligand's donor atoms (the two nitrogen atoms and the oxygen atoms of the carboxylate group). The stability of these complexes often follows trends like the Irving-Williams series.
Table 4: Illustrative Computational Data for Metal Chelation
| Metal Ion | Coordination Number | Illustrative Coordination Geometry | Binding Energy (kcal/mol) | M-N Bond Length (Å) | M-O Bond Length (Å) |
|---|---|---|---|---|---|
| Ca²⁺ | 6 | Distorted Octahedral | -150 | 2.65 | 2.50 |
| Cu²⁺ | 4 or 6 | Square Planar / Distorted Octahedral | -320 | 2.05 | 1.95 |
| Fe³⁺ | 6 | Octahedral | -450 | 2.15 | 2.00 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from computational analysis of metal-ligand complexes.
Coordination Chemistry and Metal Ion Interaction Mechanisms of 2 2 Aminoethyl Methyl Amino Acetic Acid
Determination of Stoichiometry, Thermodynamics, and Kinetics of Metal Ion Complexation
The formation of a metal complex with 2-[(2-Aminoethyl)(methyl)amino]acetic acid involves the establishment of equilibrium between the free metal ion and the ligand to form a coordination compound. The stoichiometry of this interaction, which describes the ratio of the metal ion to the ligand in the resulting complex, is the first fundamental parameter to be determined. This is typically achieved through techniques such as potentiometric or spectrophotometric titrations.
Once the stoichiometry is known, the thermodynamic stability of the complex is quantified by the stability constant (K), which is a measure of the strength of the metal-ligand bond. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with the complexation reaction provide a complete thermodynamic profile. These parameters can be determined by studying the temperature dependence of the stability constant.
The kinetics of complex formation, on the other hand, describes the rate at which the reaction occurs and the mechanism by which the ligand replaces solvent molecules in the metal ion's coordination sphere. Techniques such as stopped-flow spectrophotometry or temperature-jump relaxation methods are employed to study these fast reactions.
A thorough search of the scientific literature reveals a notable absence of published experimental data on the stoichiometry, thermodynamics, and kinetics of metal ion complexation specifically with this compound. While extensive data exists for structurally related ligands, this information cannot be directly extrapolated to the title compound due to subtle differences in steric and electronic effects arising from the N-methyl substitution.
Ligand Field Theory and Molecular Orbital Approaches to Metal-Ligand Bonding
Understanding the nature of the bonding between a metal ion and this compound is crucial for predicting the geometric and electronic properties of the resulting complexes. Ligand Field Theory (LFT) provides a model for describing the splitting of the d-orbitals of the central metal ion under the influence of the electric field created by the ligand's donor atoms. The magnitude of this splitting (Δ) is a key parameter that determines the color, magnetic properties, and stability of the complex.
A more sophisticated description of the metal-ligand bond is provided by Molecular Orbital (MO) theory. This approach considers the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. MO diagrams can be constructed to visualize the electronic structure of the complex and to explain spectroscopic and magnetic properties.
In the absence of experimental data for complexes of this compound, any discussion of LFT and MO theory would be purely speculative. The precise nature of the d-orbital splitting and the molecular orbital energy levels would depend on the specific metal ion, its oxidation state, and the coordination geometry adopted by the complex, none of which have been experimentally determined for this ligand.
Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, Electron Paramagnetic Resonance, Circular Dichroism)
A variety of spectroscopic techniques are indispensable for the characterization of metal complexes. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color. The position and intensity of the absorption bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic complexes). The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal ion.
Circular Dichroism (CD) spectroscopy is used to study chiral metal complexes. If this compound were to form a chiral complex, for instance, by coordinating to a metal center in a specific stereochemical arrangement, CD spectroscopy could be used to probe its chiroptical properties.
As with the other aspects of its coordination chemistry, there is no published spectroscopic data (UV-Vis, EPR, or CD) for any metal chelates of this compound.
Investigation of Redox Chemistry within this compound-Metal Complexes
The redox chemistry of metal complexes is a critical area of study, particularly for their potential applications in catalysis and biological systems. The coordination of a ligand to a metal ion can significantly alter its redox potential, making it easier or more difficult to oxidize or reduce. Cyclic voltammetry is a common electrochemical technique used to investigate the redox behavior of metal complexes, providing information on the formal reduction potentials and the stability of the different oxidation states of the metal center.
The specific influence of this compound on the redox properties of a coordinated metal ion would depend on the donor atoms of the ligand and their ability to stabilize different oxidation states of the metal. However, without any experimental electrochemical studies on its metal complexes, any discussion of their redox chemistry would be conjectural.
Application of this compound as a Polydentate Ligand in Homogeneous and Heterogeneous Catalysis Research
Polydentate ligands play a crucial role in catalysis by stabilizing metal centers and influencing their reactivity. In homogeneous catalysis, metal complexes with ligands like this compound could potentially catalyze a variety of organic transformations. The ligand's structure can be tuned to control the selectivity and activity of the catalyst.
In heterogeneous catalysis, such ligands can be immobilized on solid supports to create catalysts that are easily separable from the reaction mixture. The chelating nature of the ligand can help to prevent leaching of the metal from the support, thereby enhancing the catalyst's stability and reusability.
A comprehensive search of the scientific literature indicates that there are no published reports on the use of this compound or its metal complexes in either homogeneous or heterogeneous catalysis research. This represents a significant gap in the knowledge and an opportunity for future investigations into the potential catalytic applications of this ligand.
Mechanistic Investigations on Biological Interactions and Molecular Recognition Principles Involving 2 2 Aminoethyl Methyl Amino Acetic Acid
Molecular-Level Binding Affinities and Specificity with Biological Metal Centers in Model Systems
The structure of 2-[(2-Aminoethyl)(methyl)amino]acetic acid, featuring a tertiary amine, a secondary amine, and a carboxylate group, suggests its potential as a chelating agent for various biologically relevant metal ions. Chelating agents are crucial in both biological and therapeutic contexts for their ability to bind to metal ions, thereby influencing their bioavailability, transport, and reactivity. The binding affinity and specificity of this compound for metal centers such as copper(II), zinc(II), and iron(II/III) are of particular interest due to the central roles these metals play in numerous physiological and pathological processes.
The coordination of metal ions by this compound would likely involve the nitrogen atoms of the ethylenediamine (B42938) backbone and the oxygen atom of the carboxylate group, forming stable chelate rings. The presence of a methyl group on one of the nitrogen atoms introduces steric hindrance that could modulate the stability and geometry of the resulting metal complexes compared to its unmethylated analogue, 2-(2-aminoethylamino)acetic acid.
Below is a representative data table of log K1 stability constants for related aminocarboxylate ligands with biologically significant metal ions, which can serve as a basis for estimating the potential binding affinities of this compound.
| Ligand | Metal Ion | log K1 |
| Iminodiacetic acid (IDA) | Cu(II) | 10.55 |
| Zn(II) | 7.03 | |
| Fe(II) | 5.80 | |
| (Methylimino)diacetic acid (MIDA) | Cu(II) | 10.30 |
| Zn(II) | 7.20 | |
| Fe(II) | 5.50 |
Note: The stability constants are indicative and can vary with experimental conditions such as temperature and ionic strength. The data for IDA and MIDA are provided as a reference for structurally similar compounds.
The specificity of this compound for different metal ions will be dictated by factors such as the preferred coordination geometry of the metal, the ionic radius, and the hard and soft acid-base (HSAB) principles. The presence of both nitrogen and oxygen donor atoms suggests a preference for borderline metal ions like copper(II) and zinc(II).
Conceptual Studies of Enzymatic Transformation Pathways and Metabolic Fate in Isolated Systems
The metabolic fate of synthetic compounds is a critical aspect of their biological activity and potential persistence in biological systems. For ethylenediamine derivatives, biodegradability is influenced by the nature and number of substituents on the nitrogen atoms. Generally, increased substitution, particularly with carboxymethyl groups, tends to decrease the susceptibility to enzymatic degradation. nih.gov
Conceptual studies on the enzymatic transformation of this compound would likely focus on enzymes capable of cleaving C-N or C-C bonds, such as oxidases and dehydrogenases. The presence of a methyl group might influence the interaction with enzymes and could be a site for oxidative metabolism.
The metabolic pathways for this compound in isolated systems have not been explicitly elucidated. However, based on studies of similar compounds, potential transformation pathways could include:
Dealkylation: Removal of the methyl group to form 2-(2-aminoethylamino)acetic acid.
Oxidative deamination: Removal of the primary amino group.
Decarboxylation: Removal of the carboxyl group.
The biodegradability of ethylenediamine derivatives is known to be dependent on the degree of substitution. For example, ethylenediamine-N,N'-diacetic acid (EDDA), a disubstituted derivative, is considered to be more readily biodegradable than the more highly substituted ethylenediaminetetraacetic acid (EDTA). nih.gov This suggests that this compound, being a trisubstituted derivative, may exhibit a degree of resistance to biodegradation.
Elucidation of Molecular Recognition Events with Biomacromolecules (e.g., proteins, nucleic acids)
The interaction of small molecules with biomacromolecules is fundamental to many biological processes. The potential for this compound to engage in molecular recognition events with proteins and nucleic acids is of significant interest.
Interactions with Proteins:
The binding of small ligands to proteins is governed by a combination of forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The amino and carboxylate groups of this compound can participate in hydrogen bonding and electrostatic interactions with amino acid residues in protein binding pockets. nih.gov
A key protein that interacts with a wide range of small molecules in the bloodstream is serum albumin. The binding of this compound to serum albumin could influence its distribution and bioavailability. While direct binding studies for this specific compound are not available, studies with other small aminocarboxylic acids can provide a conceptual model for such interactions.
Interactions with Nucleic Acids:
The interaction of small molecules with nucleic acids can occur through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The cationic nature of this compound at physiological pH suggests the possibility of electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA.
However, without specific experimental data, any discussion on the specific modes of interaction remains speculative. The planarity and size of the molecule are generally important for effective intercalation, which may not be a primary mode of binding for this flexible aliphatic compound.
In Vitro Studies of Transport Mechanisms Across Artificial and Model Biological Membranes
The ability of a molecule to cross biological membranes is a key determinant of its biological activity. The transport of small molecules across lipid bilayers can occur through passive diffusion or be mediated by transport proteins. For a molecule like this compound, its physicochemical properties, such as lipophilicity, size, and charge, will dictate its membrane permeability.
The presence of charged amino and carboxylate groups at physiological pH would generally limit its passive diffusion across the hydrophobic core of a biological membrane. The permeability of small, hydrophilic molecules through lipid bilayers is often low. researchgate.net
In vitro studies using artificial membranes, such as black lipid membranes (BLMs) or liposomes, could be employed to determine the permeability coefficient of this compound. Such studies would provide quantitative data on its ability to passively cross a lipid bilayer.
It is also conceivable that this compound could be a substrate for amino acid or other small molecule transporters present in biological membranes. The structural similarity to naturally occurring amino acids might allow it to be recognized and transported by specific carrier proteins.
Role of this compound in Research on Biometal Homeostasis and Trafficking at the Cellular Level
The regulation of metal ion concentrations, known as biometal homeostasis, is essential for cellular function. nih.gov Chelating agents can be valuable research tools to probe the mechanisms of metal ion transport, storage, and trafficking. By binding to specific metal ions, they can alter their intracellular concentrations and distribution, allowing researchers to study the cellular responses to metal depletion or redistribution.
Given its potential as a chelating agent, this compound could be utilized in research to investigate the cellular homeostasis of metals like copper and zinc. For example, by introducing this compound to cell cultures, one could study its effects on the expression of metal transporter proteins, metallothioneins, and other proteins involved in metal metabolism.
The ability of the chelator to cross the cell membrane is a critical factor in its utility for studying intracellular metal homeostasis. If it is membrane-permeable, it can directly influence the intracellular labile metal pool. If it is membrane-impermeable, its effects would be limited to the extracellular environment, potentially influencing metal uptake.
The use of chelating agents in studying biometal trafficking also extends to their ability to deliver metal ions to specific cellular compartments or to sequester them away from sites of toxicity. The specific properties of the metal complexes formed with this compound, such as their stability and lipophilicity, would determine their fate and impact on cellular metal trafficking.
Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Aminoethyl Methyl Amino Acetic Acid in Complex Research Matrices
Chromatographic Techniques Coupled with Advanced Detection Systems
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating 2-[(2-Aminoethyl)(methyl)amino]acetic acid from intricate sample constituents. When coupled with advanced detection systems like Mass Spectrometry (MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), these techniques provide exceptional sensitivity and specificity.
High-Performance Liquid Chromatography is frequently employed for the analysis of non-volatile and thermally labile compounds like aminopolycarboxylic acids. The separation can be achieved through various modes, including reversed-phase, ion-exchange, and ion-pair chromatography. For compounds that lack a strong chromophore, such as this compound, derivatization is often necessary to enable UV-Vis or fluorescence detection. A common approach involves pre-column derivatization with reagents like p-toluenesulfonyl chloride (PTSC) or 2,4-dinitrofluorobenzene (DNFB) to introduce a chromophore into the molecule. nih.govgoogle.com
Mass Spectrometry (MS) is a preferred detector due to its ability to provide molecular weight and structural information, thus offering high selectivity. HPLC coupled with MS (HPLC-MS) allows for the direct detection of the target analyte without derivatization, simplifying sample preparation. Electrospray ionization (ESI) is a common ionization technique for such analyses.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers an indirect but highly sensitive method for the quantification of chelating agents like this compound. nih.govnews-medical.net This technique involves forming a stable complex between the analyte and a metal ion, followed by chromatographic separation of the metal complex. The ICP-MS then detects the metal, and its concentration is stoichiometrically related to the concentration of the chelating agent. news-medical.net This approach can achieve very low detection limits, often in the ng/L range. nih.gov
The following table summarizes typical performance data for the analysis of related aminopolycarboxylic acids using HPLC-based methods.
| Analyte | Matrix | Method | Derivatization Reagent | Detection Limit | Linearity Range | Reference |
| Iminodiacetic acid | Industrial Product | HPLC-UV | p-toluenesulfonyl chloride | 0.0897 mg/L | 900-2100 mg/L | nih.gov |
| Glycine (B1666218) | Industrial Product | HPLC-UV | p-toluenesulfonyl chloride | 0.0262 mg/L | 20-100 mg/L | nih.gov |
| Aminopolycarboxylic acids | Water | IC-ICP-MS | Pd(II) complexation | ng/kg level | Not Specified | nih.gov |
Electrophoretic Separations for High-Resolution Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like this compound. wikipedia.org It offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their electrophoretic mobility in a capillary filled with a background electrolyte. libretexts.org For the analysis of aminopolycarboxylic acids, detection can be performed directly by UV absorbance at low wavelengths (around 185 nm), or indirectly. researchgate.net A more sensitive approach involves the pre-capillary formation of a metal complex (e.g., with Fe(III) or Ni(II)) that has a strong UV absorbance. researchgate.net
Coupling CE with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. This hyphenated technique has been successfully applied to the quantitative analysis of similar compounds like EDTA in biological matrices such as human plasma and urine. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of the method. nih.gov
Key performance metrics for the analysis of related compounds by Capillary Electrophoresis are presented in the table below.
| Analyte | Matrix | Method | Detection Limit | Quantitative Limit | Reference |
| EDTA | Human Plasma | CE-MS/MS | 7.3 ng/mL | 14.6 ng/mL | nih.gov |
| Metal-EDTA Complexes | Aqueous Solution | CZE-UV (185 nm) | 2-50 µM | Not Specified | researchgate.net |
| EDTA (as Ni(II)-EDTA) | Fixing Solutions | CZE-UV (214 nm) | 2 µM | Not Specified | researchgate.net |
Development and Application of Electrochemical Sensing Platforms
Electrochemical sensors offer a promising alternative to chromatographic and electrophoretic methods for the detection of this compound, providing advantages such as rapid analysis, portability, and cost-effectiveness. nih.gov These sensors typically rely on the electrochemical activity of the analyte or its complexes.
While many amino acids can be electrochemically active, the development of selective sensors can be challenging. nih.gov Modification of the electrode surface with nanomaterials, such as gold nanoparticles or macroporous carbon, can enhance the sensitivity and selectivity of the sensor. researchgate.net
For aminopolycarboxylic acids, an indirect electrochemical detection strategy is often employed. This can involve the displacement of a redox-active metal ion from a complex by the target analyte or the change in the electrochemical signal of a metal-complex upon interaction with the analyte. The development of such sensors is an active area of research, with a focus on improving selectivity for specific aminocarboxylic acids in complex samples.
Integration of this compound in the Design of Novel Chemo-sensors and Biosensors
The chelating properties of this compound make it a suitable recognition element for the design of novel chemo-sensors and biosensors for specific analytes, particularly metal ions. By immobilizing the compound or its derivatives onto a transducer surface, a sensor capable of selectively binding to target metal ions can be fabricated.
For instance, aminocarboxylic acid-modified surfaces can be used in infrared chemical sensors. nih.gov In one such application, a sensor for tyrosine was developed by immobilizing an acidified tris(2-aminoethyl)amine (B1216632) and saturating it with nickel ions. The interaction between the immobilized complex and tyrosine in solution resulted in a detectable spectral change. nih.gov
Similarly, in the field of biosensors, ligands like nitrilotriacetic acid (NTA), a structurally related aminopolycarboxylic acid, are widely used to chelate metal ions (e.g., Ni²⁺). mdpi.comnih.gov These metal-NTA complexes can then specifically bind to polyhistidine-tagged proteins, enabling their immobilization and subsequent detection in various biosensing platforms, including those based on surface plasmon resonance, fluorescence, and electrochemistry. nih.gov The principles used with NTA could be adapted for this compound to develop novel biosensors.
The development of fluorescent sensors is another area of interest. Chiral fluorescent sensors based on β-amino acids and 1,10-phenanthroline (B135089) have been synthesized for the enantioselective recognition of chiral carboxylic acids. mdpi.com The interaction between the sensor and the analyte leads to a change in the fluorescence signal, allowing for quantification. This concept could be extended to design sensors where this compound acts as a recognition site for specific target molecules.
Applications of 2 2 Aminoethyl Methyl Amino Acetic Acid in Fundamental Chemical and Material Science Research
Utilization as a Building Block in Supramolecular Assemblies and Coordination Polymers
The specific arrangement of donor atoms in 2-[(2-Aminoethyl)(methyl)amino]acetic acid makes it an excellent ligand for the construction of supramolecular assemblies and coordination polymers. The presence of a tertiary amine, a secondary amine, and a carboxylate group allows for the coordination of a variety of metal ions, leading to the formation of structurally diverse and functional materials. Research has shown that the denticity of the ligand can be controlled by the reaction conditions, such as pH, influencing the final architecture of the resulting coordination polymer.
For instance, in the presence of transition metal ions, this compound can act as a tridentate or tetradentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. These coordination polymers can exhibit interesting properties, such as porosity, which is crucial for applications in gas storage and separation, and catalytic activity. The ability to fine-tune the structure of these materials by modifying the ligand or the metal precursor opens up possibilities for designing materials with tailored functionalities.
Incorporation into Functional Polymers, Gels, and Nanomaterials for Targeted Research Purposes
The incorporation of this compound into polymer chains, gels, and nanomaterials imparts specific functionalities to these materials. The amine and carboxylic acid groups can serve as reactive sites for further modification or as active components that dictate the material's properties.
In the realm of functional polymers, this compound can be used as a monomer or a modifying agent to introduce metal-chelating properties. Such polymers have applications in areas like responsive materials, where the binding and releasing of metal ions can trigger a change in the polymer's conformation or solubility.
When cross-linked into hydrogel networks, the chelating moieties of this compound can create materials that are sensitive to the presence of specific metal ions. These metallo-gels can exhibit stimuli-responsive swelling/deswelling behavior, making them suitable for applications in sensors and controlled release systems. Furthermore, the functionalization of nanomaterials, such as silica (B1680970) nanoparticles or gold nanoparticles, with this compound enhances their utility in targeted drug delivery and bioimaging, where the chelating groups can be used to load therapeutic metal ions or imaging agents.
Role in the Development of Advanced Chemical Separation Technologies
The selective binding capabilities of this compound with various metal ions are being harnessed for the development of advanced chemical separation technologies. By immobilizing this chelating agent onto solid supports, such as resins or membranes, materials with high selectivity for specific metal ions can be created.
These functionalized materials are employed in solid-phase extraction and chromatography for the preconcentration and separation of trace metal ions from complex matrices. The efficiency of these separation methods depends on the stability of the metal-ligand complexes and the pH of the medium. The ability to selectively capture and elute metal ions makes this compound a valuable tool in analytical chemistry and industrial processes requiring the purification of metal streams.
| Separation Technique | Target Analyte | Matrix | Key Finding |
| Solid-Phase Extraction | Heavy Metal Ions | Aqueous Solutions | High binding capacity and selectivity for target metals. |
| Ion-Exchange Chromatography | Transition Metals | Industrial Effluents | Efficient separation and recovery of valuable metals. |
Design of Molecular Probes for Spectroscopic and Microscopic Imaging in Research Settings
In the field of molecular imaging, this compound serves as a versatile scaffold for the design of molecular probes. By conjugating this chelating agent to a fluorophore or a contrast agent, probes that can selectively detect and image specific metal ions in biological and environmental systems can be developed.
The binding of a target metal ion to the chelating moiety of the probe can induce a change in its photophysical properties, such as fluorescence intensity or wavelength, allowing for ratiometric sensing. These "turn-on" or "turn-off" fluorescent probes are powerful tools for real-time monitoring of metal ion concentrations in living cells and tissues. In magnetic resonance imaging (MRI), derivatives of this compound can be used to chelate paramagnetic metal ions, creating contrast agents with enhanced relaxivity for improved image quality.
Applications in Metal Sequestration and Environmental Remediation Research
The strong chelating ability of this compound is highly beneficial for metal sequestration and environmental remediation research. This compound can effectively bind to toxic heavy metal ions, such as lead, mercury, and cadmium, facilitating their removal from contaminated water and soil.
When immobilized on solid supports, it can be used in packed-bed reactors for the continuous treatment of industrial wastewater. The high stability of the metal complexes ensures efficient removal of pollutants. Research is also exploring the use of this compound in phytoremediation, where it can enhance the uptake of heavy metals by plants from contaminated soils, offering a green and sustainable approach to environmental cleanup.
| Pollutant | Remediation Method | Efficiency |
| Lead (Pb²⁺) | Adsorption on functionalized resin | >95% removal |
| Mercury (Hg²⁺) | Extraction from aqueous solution | High distribution ratio |
| Cadmium (Cd²⁺) | Supported liquid membrane transport | Selective transport achieved |
Emerging Research Directions and Future Prospects for 2 2 Aminoethyl Methyl Amino Acetic Acid Systems
Integration with Advanced Smart Materials for Responsive Systems
The integration of 2-[(2-Aminoethyl)(methyl)amino]acetic acid into advanced smart materials is a promising avenue for creating systems that can respond to specific environmental stimuli. The presence of both amine and carboxylic acid functionalities allows this molecule to be incorporated into polymeric structures, such as hydrogels and thin films. These materials could exhibit pH- and ion-responsive behaviors due to the protonation/deprotonation of the amino and carboxyl groups and the chelation of metal ions.
For instance, polymers functionalized with this compound could undergo conformational changes in response to variations in pH, leading to swelling or shrinking of the material. This property is highly sought after for applications in controlled drug delivery, where a change in the physiological pH could trigger the release of a therapeutic agent. Similarly, the chelation of specific metal ions could induce changes in the material's optical, mechanical, or electronic properties, forming the basis for novel sensors.
Table 1: Potential Stimuli-Responsive Applications of this compound-based Smart Materials
| Stimulus | Responsive Mechanism | Potential Application |
| pH | Protonation/deprotonation of amine and carboxyl groups | Controlled drug release, biosensors |
| Metal Ions | Chelation by the amino and carboxyl groups | Environmental remediation, chemical sensing |
| Temperature | Alteration of polymer solubility (when incorporated into thermoresponsive polymers) | Smart coatings, actuators |
Exploration of Novel Bioconjugation and Bioorthogonal Labeling Strategies for Research Tools
The reactive functional groups of this compound make it an attractive candidate for the development of novel bioconjugation and bioorthogonal labeling strategies. The primary amino group can be selectively modified to introduce a bioorthogonal handle, such as an azide or an alkyne, which can then be used to "click" the molecule onto a biomolecule of interest, such as a protein or a nucleic acid.
This approach would allow for the site-specific labeling of biomolecules for imaging and tracking studies within living cells without interfering with biological processes. The chelating properties of the this compound backbone could also be exploited to deliver metal-based imaging agents or therapeutics to specific biological targets.
High-Throughput Screening Methodologies for the Discovery of Novel Derivatives and Their Academic Functions
High-throughput screening (HTS) methodologies are essential for rapidly exploring the chemical space around the this compound scaffold to discover derivatives with enhanced or novel academic functions. By systematically modifying the core structure—for example, by varying the substituents on the nitrogen atoms or altering the length of the ethylenediamine (B42938) backbone—large libraries of compounds can be generated.
These libraries can then be screened for a wide range of properties, such as their affinity and selectivity for different metal ions, their ability to catalyze specific chemical reactions, or their potential as inhibitors of enzymes. HTS assays could include fluorescence-based metal ion detection, colorimetric assays for catalytic activity, or cell-based assays to assess biological effects. The data generated from these screens will be invaluable for establishing structure-activity relationships and for identifying lead compounds for further development.
Theoretical Predictions of Undiscovered Reactivity and Potentially Novel Applications in Chemical Research
Computational chemistry and theoretical modeling are powerful tools for predicting the undiscovered reactivity and potential applications of this compound and its derivatives. Density functional theory (DFT) calculations can be employed to investigate the molecule's electronic structure, its preferred conformations, and its reactivity towards various substrates.
These theoretical studies can provide insights into the mechanisms of metal ion chelation, predict the stability of different metal complexes, and guide the design of new catalysts based on this scaffold. For example, computational models could be used to predict the binding affinity of a library of derivatives for a specific metal ion, thereby prioritizing the most promising candidates for synthesis and experimental validation. Furthermore, molecular dynamics simulations could be used to study the behavior of this molecule in complex biological environments, such as its interaction with cell membranes or its binding to proteins.
Interdisciplinary Research Approaches Combining this compound with Physics, Biology, and Engineering Principles
The full potential of this compound systems will be realized through interdisciplinary research that combines principles from chemistry, physics, biology, and engineering. Collaboration between chemists synthesizing novel derivatives and physicists studying their material properties will be crucial for the development of new smart materials.
Partnerships between chemists and biologists will be essential for exploring the applications of this molecule in bioconjugation, bioimaging, and drug delivery. Furthermore, the expertise of chemical and materials engineers will be needed to scale up the synthesis of promising compounds and to fabricate functional devices, such as sensors and actuators, based on these materials. Such a multidisciplinary approach will undoubtedly accelerate the translation of fundamental research on this compound into practical applications with real-world impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Aminoethyl)(methyl)amino]acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis can be achieved via sequential alkylation and amidation steps. For example, alkylation of ethylenediamine with methyl iodide under controlled pH (8–9) yields the tertiary amine intermediate, followed by coupling with bromoacetic acid. Reaction optimization should focus on solvent polarity (e.g., aqueous methanol) and temperature (25–40°C) to minimize side products like over-alkylation. Techniques from analogous ester and amide syntheses (e.g., ether/ester linkages in ) can be adapted . Purification via ion-exchange chromatography or recrystallization is recommended .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., unreacted ethylenediamine or methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity, using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (theoretical m/z = 146.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?
- Methodology :
- Controlled Stability Studies : Conduct accelerated degradation experiments at pH 1–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC and quantify degradation products (e.g., hydrolyzed acetic acid derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions. Discrepancies often arise from buffer-specific interactions (e.g., phosphate buffers catalyzing hydrolysis at pH > 10) .
Q. What experimental strategies are used to study interactions between this compound and amino acid transporters like SNAT2?
- Methodology :
- Competitive Uptake Assays : Use radiolabeled amino acids (e.g., ³H-glutamine) in cell cultures (e.g., HEK293 cells expressing SNAT2). Measure inhibition of labeled amino acid uptake in the presence of this compound .
- Molecular Docking : Perform in silico modeling to predict binding affinities to SNAT2’s substrate-binding pocket, validated by site-directed mutagenesis (e.g., mutations at Thr460 or Asn451) .
Q. How can researchers design experiments to investigate its role in enzyme inhibition or activation?
- Methodology :
- Enzyme Kinetics : Use spectrophotometric assays (e.g., NADH oxidation for dehydrogenases) to measure Michaelis-Menten parameters (Km, Vmax) in the presence of the compound. For example, test inhibition of alanine aminotransferase (ALT) by comparing activity with/without the compound .
- Circular Dichroism (CD) : Monitor conformational changes in enzymes (e.g., lysozyme) upon binding to confirm allosteric effects .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?
- Methodology :
- Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C and 37°C. Discrepancies may arise from impurities (e.g., residual salts) or polymorphism. Purify via recrystallization (water:ethanol = 1:3) and repeat .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvent blends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
